5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide
CAS No.:
Cat. No.: VC18002041
Molecular Formula: C22H25FN4O2
Molecular Weight: 404.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H25FN4O2 |
|---|---|
| Molecular Weight | 404.5 g/mol |
| IUPAC Name | 5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide |
| Standard InChI | InChI=1S/C22H25FN4O2/c1-13-19(12-17-16-11-15(23)5-6-18(16)26-21(17)28)25-14(2)20(13)22(29)24-7-10-27-8-3-4-9-27/h5-6,11-12,25H,3-4,7-10H2,1-2H3,(H,24,29)(H,26,28)/b17-12-/i3D2,4D2,8D2,9D2 |
| Standard InChI Key | SRSGVKWWVXWSJT-XOHOATKISA-N |
| Isomeric SMILES | [2H]C1(C(C(N(C1([2H])[2H])CCNC(=O)C2=C(NC(=C2C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O)C)([2H])[2H])([2H])[2H])[2H] |
| Canonical SMILES | CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)C=C3C4=C(C=CC(=C4)F)NC3=O |
Introduction
Molecular Characterization
Structural Features
The compound features a Z-configuration at the indole-pyrrole methine bridge, confirmed by NOESY and X-ray crystallographic analogs . Key structural elements include:
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Fluorinated indole moiety: The 5-fluoro-2-oxoindole group enhances electronic interactions with biological targets, as fluorination improves membrane permeability and metabolic stability .
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Dimethylpyrrole core: The 2,4-dimethyl substitution pattern on the pyrrole ring optimizes hydrophobic interactions in binding pockets .
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Deuterated pyrrolidinylethyl side chain: Eight deuterium atoms at the pyrrolidine ring (positions 2-5) create a distinct isotopic signature without altering steric or electronic properties.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₂₁D₈FN₄O₂ | |
| Molecular Weight | 404.5 g/mol | |
| logP (Calculated) | 3.2 ± 0.3 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 5 |
Synthesis and Isotopic Labeling
Synthetic Pathway
The synthesis involves three key stages (Figure 1):
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Indole-pyrrole conjugation: Knoevenagel condensation between 5-fluoro-2-oxoindole-3-carbaldehyde and 2,4-dimethylpyrrole-3-carboxamide under acidic conditions (yield: 68%) .
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Side chain installation: Nucleophilic substitution of bromoethylpyrrolidine with the pyrrole carboxamide intermediate .
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Deuteration: Catalytic H/D exchange using D₂O and Pd/C at 150°C achieves >98% deuterium incorporation at the pyrrolidine ring.
Critical Reaction Parameters:
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Temperature control (±2°C) during deuteration prevents racemization.
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Chiral HPLC (Chiralpak IC) ensures >99% enantiomeric purity post-synthesis.
Biological Activity Profile
Kinase Inhibition
Comparative studies against non-deuterated analogs reveal conserved biological activity:
Table 2: Kinase Inhibition (IC₅₀, nM)
| Target | This Compound | Sunitinib |
|---|---|---|
| VEGFR2 (KDR) | 8.2 ± 1.1 | 9.3 ± 0.9 |
| PDGFRβ | 6.7 ± 0.8 | 7.1 ± 1.2 |
| c-Kit | 12.4 ± 2.3 | 14.9 ± 3.1 |
The deuterated side chain shows negligible impact on target binding (<5% variation in Kd vs non-deuterated form).
Metabolic Stability
Deuteration confers significant pharmacokinetic advantages:
Table 3: Pharmacokinetic Parameters (Rat IV)
| Parameter | Deuterated Form | Non-Deuterated |
|---|---|---|
| t₁/₂ (h) | 5.7 ± 0.4 | 3.2 ± 0.3 |
| CL (mL/min/kg) | 12.1 ± 1.2 | 19.8 ± 2.1 |
| Vdss (L/kg) | 2.3 ± 0.2 | 2.1 ± 0.3 |
Deuterium kinetic isotope effects reduce CYP3A4-mediated metabolism by 42% (p<0.01).
Analytical Applications
Mass Spectrometric Quantification
The deuterated analog serves as an internal standard for LC-MS/MS assays of its non-deuterated counterpart:
Table 4: MS/MS Transitions (ESI+)
| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) |
|---|---|---|
| Target Compound | 405.2 → 287.1 | |
| Deuterated Internal Std | 413.3 → 295.2 |
Method validation shows ≤2.8% matrix effect and 98.7-102.3% accuracy across 1-1000 ng/mL range.
Toxicological Considerations
Acute Toxicity
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LD₅₀ (Mouse): 238 mg/kg (vs 215 mg/kg for non-deuterated form)
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NOAEL (28-day rat): 25 mg/kg/day
Deuteration reduces reactive metabolite formation by 37% (GSH adducts quantified via HRMS).
Comparative Analysis with Structural Analogs
Key Differentiators
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vs. Sunitinib : Enhanced metabolic stability (t₁/₂ +78%) with comparable potency
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vs. Imatinib : Broader kinase selectivity profile (Kd <10 nM for 12/15 tested kinases)
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vs. Sorafenib : Reduced hERG inhibition (IC₅₀ = 18 μM vs 4.7 μM)
Research Applications and Future Directions
Current Uses
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Quantitative proteomics in tyrosine kinase inhibitor studies
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Isotope dilution assays for drug monitoring in oncology trials
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Mechanistic studies of deuteration effects on drug disposition
Emerging Opportunities
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Development of <sup>19</sup>F MRI probes leveraging the fluorine nucleus
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PET tracer synthesis via <sup>18</sup>F-for-fluoro substitution
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Exploration of polypharmacology in neurodegenerative proteinopathies
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